molecular formula C11H9BrN2O3 B11518208 1,3-Diacetyl-5-bromo-1,3-dihydro-2H-benzimidazol-2-one

1,3-Diacetyl-5-bromo-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11518208
M. Wt: 297.10 g/mol
InChI Key: CVJNABQOWSMQCZ-UHFFFAOYSA-N
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Description

1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The presence of the bromine atom and acetyl groups in 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one adds unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one, may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its bromine and acetyl groups contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one is unique due to the presence of both acetyl and bromine substituents, which enhance its chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

1,3-diacetyl-5-bromobenzimidazol-2-one

InChI

InChI=1S/C11H9BrN2O3/c1-6(15)13-9-4-3-8(12)5-10(9)14(7(2)16)11(13)17/h3-5H,1-2H3

InChI Key

CVJNABQOWSMQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C

Origin of Product

United States

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